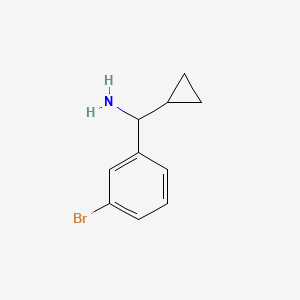

(3-Bromophenyl)(cyclopropyl)methanamine

Description

BenchChem offers high-quality (3-Bromophenyl)(cyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(cyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromophenyl)-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGOWJNHCOOGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398500 | |

| Record name | (3-Bromophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536694-26-5 | |

| Record name | (3-Bromophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromophenyl)(cyclopropyl)methanamine (CAS 536694-26-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Bromophenyl)(cyclopropyl)methanamine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous compounds, this document details its properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.

Core Molecular Attributes

(3-Bromophenyl)(cyclopropyl)methanamine is a primary amine featuring a bromophenyl group and a cyclopropyl moiety attached to a central methanamine core. This unique combination of a rigid, strained cyclopropyl ring and an electronically modified aromatic system makes it an attractive building block for creating novel molecular architectures with diverse pharmacological activities.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 536694-26-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrN | [1][2] |

| Molecular Weight | 226.12 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid at room temperature | Inferred |

| Purity | Typically available at ≥95% | [1] |

| SMILES | NC(C1=CC=CC(Br)=C1)C2CC2 | [2] |

| InChI Key | LWGOWJNHCOOGOG-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The most direct and industrially scalable synthesis of (3-Bromophenyl)(cyclopropyl)methanamine is through the reductive amination of its corresponding ketone precursor, (3-Bromophenyl)(cyclopropyl)methanone. This method is widely employed for the preparation of primary amines from ketones.[3][4]

Proposed Synthetic Protocol: Reductive Amination

This protocol is based on well-established procedures for the reductive amination of ketones to primary amines using an in-situ generated imine intermediate.[3][4][5]

Reaction Scheme:

Sources

- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 2. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Preparation of (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride salt

An in-depth guide to the synthesis of (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a valuable building block in contemporary drug discovery and development. This document provides a detailed protocol, mechanistic insights, and safety considerations for its preparation via reductive amination.

Introduction: Significance of Substituted Cyclopropylamines

Substituted cyclopropylamines are privileged structural motifs in medicinal chemistry. The cyclopropyl group, a small, strained ring, often imparts unique pharmacological properties to drug candidates, including increased metabolic stability, enhanced potency, and improved membrane permeability. The title compound, (3-Bromophenyl)(cyclopropyl)methanamine, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a diverse chemical space in the development of novel therapeutics. This guide details a reliable and scalable method for its synthesis and subsequent conversion to a stable hydrochloride salt, suitable for research and development applications.

Synthetic Strategy: Reductive Amination

The most direct and efficient route to synthesizing (3-Bromophenyl)(cyclopropyl)methanamine is through the reductive amination of 3-bromobenzaldehyde with cyclopropylamine.[1][2] This one-pot reaction proceeds via two key mechanistic steps:

-

Imine Formation: The primary amine (cyclopropylamine) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (3-bromobenzaldehyde). This is followed by dehydration to form a C=N double bond, yielding an intermediate known as an imine or Schiff base.[1][3][4][5] This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][6]

-

Imine Reduction: The intermediate imine is then reduced in situ to the desired secondary amine.[3][6] A mild reducing agent, such as sodium borohydride (NaBH₄), is ideal for this transformation as it selectively reduces the iminium ion without significantly reducing the starting aldehyde.[7]

The final free amine is then converted to its hydrochloride salt for improved stability and handling.

Diagram of the Synthetic Pathway

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis, purification, and salt formation.

Part 1: Synthesis of (3-Bromophenyl)(cyclopropyl)methanamine (Free Amine)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Bromobenzaldehyde | 185.02 | 5.00 g | 27.0 |

| Cyclopropylamine | 57.09 | 1.85 g (2.3 mL) | 32.4 |

| Sodium Borohydride | 37.83 | 1.22 g | 32.4 |

| Methanol (anhydrous) | 32.04 | 50 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated NaHCO₃ (aq) | 84.01 | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Workflow Diagram:

Caption: Step-by-step experimental workflow.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (5.00 g, 27.0 mmol) and anhydrous methanol (50 mL).

-

Cool the resulting solution in an ice bath to 0°C.

-

Slowly add cyclopropylamine (2.3 mL, 32.4 mmol) dropwise to the stirred solution. Maintain the temperature at 0°C. After the addition is complete, stir the mixture for an additional 30 minutes.

-

Carefully add sodium borohydride (1.22 g, 32.4 mmol) to the reaction mixture in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 20 mL of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine as an oil.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to obtain the pure (3-Bromophenyl)(cyclopropyl)methanamine.

Part 2: Preparation of the Hydrochloride Salt

Procedure:

-

Dissolve the purified free amine (assuming ~4.5 g, ~20 mmol) in 50 mL of diethyl ether.

-

To this solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

-

Dry the solid under vacuum to a constant weight to yield (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride.

Characterization Data (Expected)

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplets, ~7.2-7.5 ppm), the methine proton (-CH-, ~3.5-3.7 ppm), the cyclopropyl protons (multiplets, ~0.3-1.0 ppm), and a broad singlet for the amine protons (NH₂⁺). |

| ¹³C NMR | Signals for the aromatic carbons (including the C-Br), the methine carbon, and the cyclopropyl carbons. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free amine at m/z ~226.0/228.0 (due to bromine isotopes). |

| IR Spectroscopy | Characteristic broad absorption for the N-H stretch of the ammonium salt (~2400-3200 cm⁻¹). |

| Melting Point | A sharp, defined melting point range is expected for the pure crystalline salt. |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[8][9][10]

-

Sodium Borohydride (NaBH₄): This reagent is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or protic solvents like methanol.[10] It is also toxic if swallowed or in contact with skin. Handle under an inert atmosphere if possible and add it slowly and in portions to the reaction mixture.[8] Keep away from water and acids.[11]

-

Reagent Handling: 3-bromobenzaldehyde is an irritant. Cyclopropylamine is flammable and corrosive. Dichloromethane is a suspected carcinogen. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual sodium borohydride carefully before disposal.

Conclusion

The described protocol provides a robust and well-established method for the preparation of (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride. The reductive amination approach is high-yielding and utilizes readily available starting materials. Proper adherence to the experimental procedure and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate. The final product's purity should be rigorously confirmed using the analytical techniques outlined.

References

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

-

University of California Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

-

Chemistry Learner. (2023, October 20). Imine: Definition, Structure, Formation, and Mechanism. [Link]

-

New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary. [Link]

-

Study.com. (n.d.). Imine Formation, Structure & Synthesis. [Link]

-

Ohio State University Chemistry Department. (n.d.). Sodium Borohydride SOP. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

-

Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]

-

Wikipedia. (n.d.). Imine. [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

PubChemLite. (n.d.). (1-(3-bromophenyl)cyclopropyl)methanamine (C10H12BrN). [Link]

-

ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ScholarWorks@GVSU. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (2018, September 19). Facile Syntheses of Aminocyclopropanes. [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Imine: Definition, Structure, Formation, and Mechanism [chemistrylearner.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Imine - Wikipedia [en.wikipedia.org]

- 6. study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. chemistry.osu.edu [chemistry.osu.edu]

Troubleshooting & Optimization

Technical Support Center: (3-Bromophenyl)(cyclopropyl)methanamine Storage & Stability

Introduction: The Stability Paradox

Welcome to the technical support hub for (3-Bromophenyl)(cyclopropyl)methanamine (CAS: 886365-87-3). As a researcher, you are likely using this benzylic amine as a critical intermediate in library synthesis or lead optimization.

A common support ticket we receive involves the degradation of the Free Base (often an oil or low-melting solid) compared to the robust HCl Salt . This guide deconstructs the chemical causality behind these stability profiles, providing you with a self-validating troubleshooting framework.

Module 1: The Stability Matrix (Comparative Analysis)

The choice between the Free Base and the HCl salt is not merely about solubility; it is a decision about kinetic protection. The benzylic position (adjacent to the amine and the aromatic ring) is chemically "soft" and prone to oxidative attack.

| Feature | Free Base (The Reactive Oil) | HCl Salt (The Stable Lattice) | Causality |

| Physical State | Viscous oil or low-melting solid | Crystalline Solid | Ionic lattice energy stabilizes the HCl form [1]. |

| Oxidation Risk | High (Turns yellow/brown) | Negligible | Protonation of the amine ( |

| High (Forms white crust) | None | Free amines are nucleophilic and capture atmospheric | |

| Hygroscopicity | Moderate (Hydrophobic nature helps) | Variable (Depends on polymorph) | Salts can be deliquescent if impurities are present. |

| Shelf Life | < 3 Months (at | > 2 Years (at RT, desiccated) | Kinetic suppression of degradation pathways. |

Module 2: Troubleshooting The Free Base

The "Yellowing Oil" & "White Crust" Phenomena[1]

If you are working with the free base, you are fighting thermodynamics. The molecule contains a benzylic C-H bond activated by the adjacent nitrogen lone pair and the cyclopropyl ring.

Q1: Why has my clear oil turned yellow or brown?

Diagnosis: Oxidative Dehydrogenation. The nitrogen lone pair facilitates the abstraction of the benzylic proton (via Single Electron Transfer mechanisms), leading to the formation of an imine, which subsequently hydrolyzes or polymerizes.

-

The Mechanism:

-

Corrective Action: The color is often due to trace impurities (<1%). If purity is critical, perform a rapid filtration through a short plug of basic alumina or silica (neutralized) to remove polar oxidation byproducts.

Q2: There is a white solid forming on the cap/threads of the vial.

Diagnosis: Atmospheric Carbamylation.

Primary amines are potent nucleophiles. They react with atmospheric

-

The Reaction:

-

Verification: This solid is usually water-soluble and will effervesce (release

) if treated with dilute acid. -

Prevention: Always backfill storage vials with Argon or Nitrogen.

Visualizing the Degradation Pathways

Figure 1: The dual degradation pathways of the free base amine. Note that the HCl salt blocks both initial steps (Oxidation and Carbonation) by tying up the nitrogen lone pair.

Module 3: Troubleshooting The HCl Salt

The "Clumping" Issue

The Hydrochloride salt is the preferred storage form [4]. However, users often report physical changes during long-term storage.

Q3: My free-flowing powder has turned into a sticky clump.

Diagnosis: Hygroscopic Deliquescence. While the HCl salt is chemically stable, the crystal lattice can absorb moisture if it contains amorphous regions or excess HCl trapped during crystallization.

-

The Fix:

-

Dissolve the clump in a minimum amount of dry methanol/ethanol.

-

Add diethyl ether or MTBE until cloudy.

-

Recrystallize to restore the lattice integrity.

-

Store in a desiccator.

-

Q4: The NMR shows a shifting peak for the benzylic proton.

Diagnosis: pH-Dependent Chemical Shift.

In

-

Observation:

-

Free Base:

-proton appears upfield (~3.5 - 3.8 ppm). -

HCl Salt:

-proton shifts downfield (~4.2 - 4.5 ppm) due to the electron-withdrawing effect of the ammonium cation.

-

-

Warning: Do not confuse this shift with degradation. If the integration remains 1H relative to the aromatic ring, the molecule is intact.

Module 4: Analytical Verification Protocol

To scientifically validate the quality of your batch, use this rapid decision flow.

Step-by-Step Validation Workflow

-

Visual Inspection:

-

Clear Oil/White Powder

Pass. -

Yellow Oil

Check LCMS for M+16 (N-oxide) or M-2 (Imine). -

White Crust (on Oil)

Check solubility in water (Carbamates dissolve; Free base oils do not).

-

-

LCMS Confirmation:

-

Target Mass (M+H): 226.0/228.0 (Br isotope pattern).

-

Degradant 1 (Imine): 224.0/226.0 (Loss of 2H).

-

Degradant 2 (Hydrolysis): 225.0/227.0 (Ketone formation - rare but possible).

-

-

1H NMR Check:

-

Look for the disappearance of the benzylic doublet (coupled to NH) and the appearance of a singlet (imine) or a shift in the cyclopropyl protons.

-

Figure 2: Decision logic for storage and handling of (3-Bromophenyl)(cyclopropyl)methanamine.

References

-

Stahl, P. H., & Wermuth, C. G. (2002).[1][2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]

-

Largey, A., et al. (2015). "Why are organic amines often more stable as the HCl salt than in the free base form?" Chemical Community Discussions.

-

Heldebrant, D. J., et al. (2017). "Reaction of primary amines with CO2."[5] ResearchGate / Pacific Northwest National Laboratory.

-

PharmaOffer. (2023). "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals."

Sources

Optimization of Grignard addition to 3-bromobenzonitrile

Technical Support Center: Grignard Addition to 3-Bromobenzonitrile

Ticket ID: #GRIG-3BBN-OPT Subject: Optimization of Nucleophilic Addition to Functionalized Aryl Nitriles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize a 3-bromophenyl ketone via the addition of a Grignard reagent (

The nitrile group (

This guide provides a validated protocol to maximize chemoselectivity using Copper(I) catalysis and solvent modulation, followed by troubleshooting workflows.

Part 1: The Optimized Protocol (The "Happy Path")

Objective: Selective addition of

Key Mechanistic Insight

Standard Grignard additions to nitriles are slow. Heating them to force the reaction increases the rate of metal-halogen exchange at the C-Br bond.

-

Solution: Use Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) (1-5 mol%) as a catalyst. This forms a transient organocopper species that is softer and more nucleophilic toward the nitrile, accelerating the addition at lower temperatures where the C-Br bond remains stable.

Recommended Reagents & Conditions

| Component | Recommendation | Rationale |

| Solvent | Toluene : Diethyl Ether (3:1) | Pure THF stabilizes the Grignard but promotes metal-halogen exchange. Toluene/Ether mixtures destabilize the "ate" complexes responsible for exchange while allowing higher thermal ceilings if needed. |

| Catalyst | CuBr·SMe₂ (1–5 mol%) | Accelerates nitrile addition; suppresses side reactions. |

| Temperature | 0°C | Start cold to control exotherm; warm to RT to complete addition. Avoid reflux unless monitored strictly. |

| Stoichiometry | 1.1 – 1.2 eq. Grignard | Slight excess to account for adventitious moisture; large excess increases risk of attack at Br. |

Step-by-Step Workflow

-

Preparation: Flame-dry a 3-neck flask under Argon/Nitrogen. Charge with 3-bromobenzonitrile (1.0 eq) and CuBr·SMe₂ (0.05 eq).

-

Solvation: Add anhydrous Toluene (approx. 5 mL per mmol substrate).

-

Addition: Cool the system to 0°C . Add the Grignard reagent (dissolved in Ether or minimal THF) dropwise over 30 minutes.[1]

-

Visual Check: The solution often turns from yellow to dark green/brown (characteristic of organocopper intermediates).

-

-

Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

-

Monitoring: Check consumption of nitrile by TLC/HPLC. If stalled, heat gently to 40°C, but do not exceed 60°C .

-

-

Hydrolysis (Critical):

-

Cool to 0°C.[2]

-

Quench: Slowly add 6M HCl (excess). The reaction produces an imine magnesium salt which is stable in water; strong acid and heat are required to hydrolyze it to the ketone.

-

Reflux: Stir the acidic biphasic mixture vigorously (sometimes requiring mild heating to 50°C for 1 hour) to ensure full conversion of the imine to the ketone.

-

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see starting material remaining, but the reaction won't progress."

Diagnosis: Nitriles are sluggish electrophiles. The magnesium imine salt formed product can precipitate and coat the unreacted nitrile, stopping the reaction (Passivation).

-

Fix: Switch solvent to Toluene . The imine salt is often more soluble in aromatic solvents than in pure ether, keeping the surface of the reaction active.

-

Fix: Increase catalyst loading to 10 mol% CuBr.

Issue 2: "I am getting a mixture of products, including de-brominated compounds."

Diagnosis: Metal-Halogen Exchange (MHE) is occurring.[3]

-

Mechanism:

. -

Fix:

-

Lower Temperature: Run the addition at -20°C and allow it to warm only to 10°C.

-

Solvent Switch: If using THF, stop. Use Diethyl Ether or Toluene. THF coordinates strongly to Mg, increasing the electron density on the metal and making it more reactive toward the Br bond.

-

Reverse Addition: Add the Grignard to the nitrile (standard), but ensure the nitrile is in large excess locally (fast stirring).

-

Issue 3: "My product is the imine, not the ketone."

Diagnosis: Incomplete Hydrolysis. The intermediate ketimine (

-

Fix: The quench requires time and acid . Simply adding water/NH4Cl is insufficient. You must stir with HCl (pH < 1) for at least 1-3 hours, potentially with mild heating.

-

Validation: Check IR. Ketone = ~1690 cm⁻¹; Imine = ~1640 cm⁻¹ (often weak).

Part 3: Visualization & Logic

Figure 1: Reaction Pathway & Selectivity Control

This diagram illustrates the bifurcation between the desired nucleophilic addition and the undesired exchange pathway.

Caption: Path A (Green) is the target. Path B (Red) is the risk managed by solvent choice and copper catalysis.

Figure 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for common failure modes in nitrile addition.

Part 4: Data & Reference Tables

Table 1: Solvent Effects on Chemoselectivity

| Solvent System | Nitrile Addition Rate | Exchange Risk (Br) | Recommendation |

| THF (Pure) | High | High | Avoid if possible. |

| Diethyl Ether | Moderate | Moderate | Acceptable for small R-groups. |

| Toluene/Ether (3:1) | High (w/ Cu) | Low | Preferred. |

| DCM | N/A | N/A | Incompatible with Grignards. |

References

-

Mechanism of Grignard Addition to Nitriles

-

Copper C

-

Metal-Halogen Exchange Risks

-

Imine Hydrolysis Kinetics

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

Technical Support Center: Handling Light-Sensitive Brominated Benzylamines

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Stabilization, Handling, and Recovery of Brominated Benzylamines

Introduction: The Stability Paradox

Welcome to the technical support hub. If you are working with brominated benzylamines (e.g., 2-bromobenzylamine, 4-bromobenzylamine), you are likely encountering a common frustration: discoloration and yield loss .

These intermediates present a "stability paradox." The very features that make them valuable for cross-coupling (the C-Br bond) and condensation (the -NH₂ group) also make them highly susceptible to environmental degradation. The bromine atom on the aromatic ring, particularly when combined with the benzylic amine functionality, creates a system prone to both photolytic dehalogenation and benzylic oxidation .

This guide moves beyond basic "store in the dark" advice to explain the mechanistic reasons for failure and provides self-validating protocols to ensure your chemistry succeeds.

Mechanistic Insight: Why Do They Degrade?

To troubleshoot effectively, you must understand the enemy. Degradation is driven by two competing pathways triggered by UV-Visible light (

The Pathways[1][2][3][4]

-

Photolytic C-Br Homolysis: Absorption of photons excites the Arene-Br bond, leading to homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom (often from the solvent or the amine itself), leading to de-brominated impurities (e.g., benzylamine).

-

Photo-Oxidative Deamination: The benzylic position is activated. Light and oxygen facilitate the formation of a hydroperoxide intermediate, which collapses into the corresponding imine or benzaldehyde , turning the sample yellow/brown [1].

Visualization: Degradation Cascades

The following diagram illustrates how a single photon event can trigger multiple degradation products.

Figure 1: Competing degradation pathways. Pathway A leads to mass loss; Pathway B leads to color change.

Storage & Handling Protocols

Data: Stability Profiles

The following table summarizes the degradation rate of a generic 4-bromobenzylamine derivative in solution (CDCl₃) under different conditions.

| Condition | Light Source | Atmosphere | t | Visual Result |

| Standard Lab | Fluorescent Overhead | Air | ~4-6 Hours | Pale Yellow |

| Benchtop | Sunlight (Window) | Air | < 30 Minutes | Dark Brown/Precipitate |

| Protected | Amber Glass | Air | ~2-3 Days | Off-white |

| Optimized | Amber + Foil | Argon | > 6 Months | White Solid |

Protocol A: The "Inert Bench" Technique

Use this for weighing and transfer if a glovebox is unavailable.

-

Preparation: Pre-weigh an amber vial with a septum cap. Flush it with Argon for 2 minutes via a needle.

-

Transfer: Quickly transfer the solid brominated benzylamine into the vial.

-

The "Blanket" Step: Immediately after closing, insert an Argon line (low flow) and a vent needle. Flush the headspace for 60 seconds.

-

Why? Removing oxygen halts the benzylic oxidation pathway shown in Fig 1.

-

-

Solvation: If making a stock solution, add degassed solvent through the septum.

-

Protection: Wrap the vial entirely in aluminum foil.

Troubleshooting & FAQs

Q1: My white solid has turned yellow/brown. Is it ruined?

Diagnosis: This is likely surface oxidation (imine formation). Assessment:

-

Solid State: If the core is still white, the degradation is likely superficial (<2%).

-

Solution: If a solution has turned yellow, check by LC-MS. If the main peak is intact, the color comes from trace conjugated imines which have high extinction coefficients. Action: Do not use colored material for radical-sensitive reactions (e.g., photoredox). The impurities can act as radical quenchers. Proceed to Protocol B (Recovery) below.

Q2: I see a "de-brominated" peak (M-79/81) in my LC-MS. Did my reaction fail?

Diagnosis: This might be an artifact of the analysis, not the sample. Root Cause: Brominated benzylamines can undergo thermal dehalogenation inside the hot ESI source of a mass spectrometer [2]. Verification Test:

-

Lower the ESI source temperature by 50°C.

-

Inject the sample in the dark (turn off LC tray lights if possible).

-

If the "impurity" peak ratio decreases, it is an artifact. If it remains constant, your sample has degraded.

Q3: My Suzuki coupling failed; the starting material is gone but no product formed.

Diagnosis: Photolytic cleavage of the C-Br bond occurred before the Palladium oxidative addition. Mechanistic Failure: The C-Br bond energy (~70 kcal/mol) is accessible to ambient UV. If the bromide cleaves homolytically, the resulting radical quenches, leaving you with de-brominated starting material that is unreactive to the catalyst [3]. Fix: Wrap the reaction vessel in foil before adding the catalyst. Use red light in the fume hood if visual monitoring is required.

Recovery Protocol: Acid-Base Purification

Use this to salvage oxidized (yellow) material.

This relies on the fact that the oxidation product (benzaldehyde/imine) is neutral or hydrolyzable, while the amine forms a water-soluble salt.

-

Dissolution: Dissolve the impure amine in Et₂O or MTBE (Do not use DCM; it can react with amines).

-

Salt Formation: Add 2M HCl in Et₂O dropwise. A white precipitate (the amine-HCl salt) will form immediately.

-

Note: The yellow impurities (imines) will either stay in solution or hydrolyze to aldehydes which remain in the organic layer.

-

-

Filtration: Filter the white solid under an inert atmosphere (nitrogen funnel). Wash copiously with fresh Et₂O.

-

Free-basing: Suspend the solid in minimal water/DCM. Add 2M NaOH until pH > 12. Extract the organic layer, dry over Na₂SO₄, and concentrate in the dark .

Experimental Workflow: Decision Matrix

Use this logic flow to determine the correct handling procedure for your specific experiment.

Figure 2: Decision matrix for handling and purification based on sample condition and intended application.

References

-

Photocatalytic Oxidation of Benzylamines: Zhang, G., et al. "Selective Aerobic Oxidation of Benzylamines to Imines." Journal of the American Chemical Society, 2008.

-

Handling Light-Sensitive Reagents: Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive and Light-Sensitive Reagents."[1]

-

Photodehalogenation Mechanisms: Ueno, R., et al. "Photodehalogenation of Aryl Halides."[2] Synlett, 2016.[2]

- Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.

Sources

Technical Support Center: Purification of Oily Cyclopropyl Amine Intermediates

Status: Online Agent: Senior Application Scientist Ticket ID: CPA-PUR-001 Subject: Troubleshooting "Oiling Out," Volatility, and Isolation of Cyclopropyl Amines

User Interface: Select Your Issue

Module 1: The "Oiling Out" Crisis (Crystallization)[1]

The Problem: You attempted to form a salt (e.g., HCl) to solidify your oily amine, but it formed a gummy, hygroscopic oil at the bottom of the flask instead of a nice powder.

Root Cause Analysis: Cyclopropyl amines are often lipophilic enough to dissolve in organic solvents but their salts are highly polar. If the counter-ion (like Cl⁻) creates a salt with high lattice energy but also high hygroscopicity, it attracts water from the air, turning into a "gum." Furthermore, rapid precipitation traps impurities, preventing crystal lattice formation.

Troubleshooting Protocol:

-

Switch Counter-Ions: HCl is the default, but often the worst choice for lipophilic oily amines due to hygroscopicity.

-

Recommendation: Switch to Oxalic acid or L-Tartaric acid . These dicarboxylic acids often form extensive hydrogen-bonding networks that stabilize the crystal lattice, yielding non-hygroscopic solids.

-

-

The "Cloud Point" Method:

-

Dissolve the oily amine in a minimal amount of a "Good Solvent" (e.g., Ethanol or Isopropanol).

-

Add the acid (1.05 eq).

-

Dropwise add a "Bad Solvent" (e.g., Diethyl Ether or MTBE) just until the solution turns slightly cloudy.

-

STOP. Do not add more.

-

Store in the fridge (4°C) overnight. The slow transition from soluble to insoluble promotes crystal growth over oil formation.

-

Data: Salt Screen Compatibility

| Acid Type | Crystallinity Potential | Hygroscopicity Risk | Comments |

| Hydrochloric (HCl) | Moderate | High | Often forms gums; requires anhydrous conditions (HCl in Dioxane/Ether). |

| Oxalic Acid | High | Low | Excellent for forming stable solids; toxic (handle with care). |

| L-Tartaric Acid | High | Low | Good for resolution of chiral amines; forms nice needles. |

| Trifluoroacetic (TFA) | Low | High | Usually forms oils; difficult to remove excess acid. |

| p-Toluenesulfonic | Moderate | Low | Good for lipophilic amines; adds significant molecular weight. |

Module 2: Volatility Management

The Problem: The theoretical yield was 5g, but after concentrating on the rotary evaporator, you only have 500mg.

Root Cause Analysis: Simple cyclopropylamine (CPA) has a boiling point of ~50°C .[1] Many substituted cyclopropyl amines boil <100°C. Standard rotavap baths are often set to 40-50°C with vacuum. You are essentially distilling your product into the waste trap.

Corrective Workflow:

-

Temperature Control: Never set the water bath above 25°C for simple cyclopropyl amines.

-

Vacuum Regulation: Do not use high vacuum (<10 mbar). Keep pressure >100 mbar to prevent co-distillation with solvents like DCM or THF.

-

The "Salt Lockdown":

-

If you do not need the free base immediately, convert it to a salt (see Module 1) before evaporation. The salt is non-volatile.

-

-

Distillation Alternative:

-

If you must purify the oil, do not use a column. Use Kugelrohr Distillation .

-

It allows short-path distillation at lower temperatures, minimizing thermal degradation and loss.

-

Module 3: Chromatography Rescue

The Problem: Your amine streaks down the TLC plate or elutes as a broad, tailing peak on silica gel, making separation impossible.

Root Cause Analysis: Silica gel is slightly acidic (pH ~5-6). Basic cyclopropyl amines interact strongly with the silanol (Si-OH) groups on the silica surface via hydrogen bonding and ionic interactions. This causes "tailing."[2][3]

The "Pre-Treatment" Protocol:

Option A: Mobile Phase Modifier (Standard) Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., 99:1 DCM:MeOH + 1% TEA).

-

Mechanism:[4][5] The TEA/NH₃ saturates the acidic sites on the silica, allowing your product to pass through without sticking.

Option B: Silica Pre-Treatment (Advanced) If your amine is sensitive to basic modifiers during the run:

-

Slurry the silica in Hexanes + 5% TEA.

-

Pour the column.

-

Flush with 2-3 column volumes of pure Hexanes to remove excess TEA.

-

Run your column normally. The silica is now "neutralized."

Module 4: Acid-Base Extraction Logic

The Problem: You cannot extract the amine from the aqueous layer, or you are getting emulsions.

Scientific Basis: Cyclopropylamine has a pKa of ~9.1 .

-

At pH 7 (neutral), it is mostly ionized (

) and water-soluble. -

To extract it into organic solvent, you must suppress ionization by raising the pH.

The "pH Swing" Rule: To ensure >99% of the amine is in the free-base (organic-soluble) form, the pH must be pKa + 2 .

-

Target pH: 11 - 12 .

Visualization: Purification Decision Tree

Figure 1: Decision matrix for selecting the optimal purification method based on physical state and volatility.

Frequently Asked Questions (FAQs)

Q: Can I use HCl gas to precipitate the salt directly from the reaction mixture? A: You can, but proceed with caution. While bubbling HCl gas into an ethereal solution of the amine is a classic method, cyclopropyl amines often trap solvent in the crystal lattice during this rapid precipitation, leading to a "gummy" solid. It is often better to use a solution of HCl in Dioxane or Methanol to control the stoichiometry and rate of addition.

Q: Is the cyclopropyl ring stable to acid? A: Generally, yes. The cyclopropyl ring is strained (27.5 kcal/mol), but it is kinetically stable to most mineral acids at room temperature. However, strong Lewis acids or radical conditions can trigger ring opening. Avoid heating with strong acids for extended periods.

Q: My amine smells terrible. How do I handle the waste? A: Low molecular weight amines are potent lachrymators and have a fishy/ammonia odor.

-

Neutralization: Wash all glassware with a dilute HCl solution (or citric acid) immediately after use. This converts the volatile free amine into the non-volatile salt, eliminating the odor instantly.

References

-

PubChem. (n.d.). Cyclopropylamine (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link]

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: How To - Crystallization and Precipitation. Department of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: LC-MS Purity Validation of (3-Bromophenyl)(cyclopropyl)methanamine

Executive Summary

In pharmaceutical intermediate qualification, (3-Bromophenyl)(cyclopropyl)methanamine presents a specific analytical challenge. Its secondary structural features—a strained cyclopropyl ring and a halogenated aromatic system—create a "blind spot" for traditional HPLC-UV methods. While UV detection at 254 nm captures the aromatic core, it often fails to differentiate between the target molecule and critical de-halogenated impurities or ring-opened degradants that share similar hydrophobicity.

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior alternative to HPLC-UV and

Compound Profile & Analytical Challenges

Before establishing the protocol, we must understand the analyte's behavior under ionization and separation conditions.

| Property | Specification | Analytical Implication |

| Compound | (3-Bromophenyl)(cyclopropyl)methanamine | Target Analyte |

| Formula | Nitrogen rule applies (even mass = odd nitrogens? No, MW is even, N is odd. Wait: | |

| Monoisotopic Mass | 225.01 ( | Primary MS Target: |

| Isotopic Pattern | Validation Key: Mass spectrum must show a doublet separated by 2 Da with near-equal intensity. | |

| pKa (Calc) | ~9.0 - 9.5 (Primary Amine) | Requires acidic mobile phase (pH < 4) or high pH stable columns for retention. |

| Critical Impurities | Des-bromo analog; Ring-opened alkene | Hard to resolve by UV; easily distinct by Mass (Des-bromo |

Comparative Analysis: Why LC-MS?

The following table objectively compares the product (LC-MS Method) against standard alternatives.

| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | |

| Specificity | High. Differentiates co-eluting peaks via | Medium. Relies solely on Retention Time (RT). Co-eluting impurities with similar | High (Structural), but poor for trace impurities in complex mixtures. |

| Sensitivity (LOD) | Excellent (ng/mL range). Capable of detecting genotoxic impurities at ppm levels. | Good ( | Low. Generally requires >1-2% impurity to be visible/integrable. |

| Impurity ID | Direct. Provides MW of impurities (e.g., | Indirect. Requires fraction collection + offline analysis to identify new peaks. | Structural. Good for solvent checks, bad for structurally similar degradants. |

| Throughput | High. 5-10 min run time. | High. 10-20 min run time. | Low. Sample prep and shimming take time. |

The Verdict: While NMR is essential for structural elucidation during synthesis, LC-MS is the only viable technique for routine purity validation because it simultaneously quantifies the main peak and identifies impurities that lack distinct UV chromophores or share retention times.

Validated Experimental Protocol

This protocol uses a "System Suitability" approach where the bromine isotope pattern serves as an internal check.

Sample Preparation[2]

-

Diluent: 50:50 Methanol:Water (v/v) + 0.1% Formic Acid.

-

Concentration: Prepare a stock at 1 mg/mL. Dilute to 10

g/mL for analytical runs to prevent detector saturation (which distorts isotope ratios). -

Filtration: 0.22

m PTFE filter (Nylon can bind some amines).

LC Conditions (Agilent 1290 / Waters UPLC class)

-

Column: CSH (Charged Surface Hybrid) C18,

mm, 1.7-

Reasoning: CSH technology provides better peak shape for basic amines at low pH compared to traditional silica, which suffers from silanol tailing.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temp: 40°C.

MS Conditions (ESI Positive Mode)

-

Scan Range:

100 – 600. -

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the cyclopropyl ring).

-

Target Ions:

- : 226.0

- : 228.0

Data Interpretation & Logic

The "Doublet Rule" (Self-Validation)

For any peak at the expected retention time (approx 2.5 - 3.5 min), examine the mass spectrum.

-

PASS: You see two major peaks at

226 and 228 with an intensity ratio of roughly 1:1 (50.6% : 49.4% natural abundance). -

FAIL: You see only 226 (indicates de-bromination to Phenyl-Cyclopropyl-Methanamine) or a skewed ratio (indicates co-elution with a non-brominated impurity).

Fragmentation Pathways (MS/MS)

If performing MS/MS (CID), expect the following transitions:

-

Precursor: 226.0

-

Product A: 209.0 (

). Typical neutral loss for primary amines. -

Product B: 130.0 (Bromophenyl cation). Cleavage between the benzylic carbon and the ring system.

Visualization Workflows

Diagram 1: Analytical Workflow

This diagram outlines the step-by-step process from sample to result.

Caption: Figure 1. End-to-end analytical workflow for LC-MS purity validation.

Diagram 2: Purity Decision Logic

This decision tree illustrates how to interpret the MS data to validate the compound.

Caption: Figure 2. Decision logic for validating peak identity using Bromine isotopic signatures.

References

-

International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

-

U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11319206: (3-Bromophenyl)(cyclopropyl)methanamine. PubChem.[6] [Link]

- Holčapek, M., & Byrdwell, W. C. (2017). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press. (General reference for LC-MS methodology).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. uab.edu [uab.edu]

- 4. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. PubChemLite - (1-(3-bromophenyl)cyclopropyl)methanamine (C10H12BrN) [pubchemlite.lcsb.uni.lu]

X-ray crystallography data for aryl-cyclopropylamine salts

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aryl-cyclopropylamines (ACPAs), exemplified by the non-selective MAO inhibitor Tranylcypromine (PCPA) and newer selective LSD1 inhibitors , represent a high-value pharmacophore in neuropsychiatry and oncology. However, their structural characterization is notoriously difficult due to the inherent ring strain (~27.5 kcal/mol) and the presence of two chiral centers on the cyclopropane ring.

This guide provides an objective technical comparison of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD) for the characterization of ACPA salts. It argues that while NMR is standard for solution-state dynamics, SC-XRD is the only self-validating method to definitively resolve the cis/trans relative stereochemistry and absolute configuration required for regulatory filing, particularly when "banana bonds" (bent bonds) affect spectroscopic interpretation.

The Structural Challenge: Ring Strain & Stereochemistry

The cyclopropane ring is a unique chemical entity. In aryl-cyclopropylamines, the bond angles deviate significantly from the ideal tetrahedral angle (

-

The Problem: This orbital hybridization (

-like character) alters coupling constants in NMR ( -

The Solution: SC-XRD visualizes the electron density directly, providing an unambiguous 3D map of the trans relationship between the aryl group and the amine, as well as the salt counter-ion stoichiometry.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary structural determination methods for ACPA salts.

| Feature | SC-XRD (Gold Standard) | NMR ( | PXRD (Powder Diffraction) |

| Primary Output | Absolute 3D atomic coordinates ( | Connectivity & Solution Dynamics | Bulk Phase Fingerprint (2 |

| Stereochemistry | Definitive (Direct visualization of cis/trans) | Ambiguous (Requires NOE correlations; | Inferred (Requires reference pattern) |

| Sample State | Single Crystal (0.1–0.3 mm) | Solution (Deuterated solvent) | Polycrystalline Powder |

| Data Resolution | Atomic (< 0.8 Å) | Molecular Environment | Lattice/Unit Cell |

| Destructive? | No (Crystal recoverable) | No | No |

| Throughput | Low (Days for growth, hours for data) | High (Minutes) | High (Minutes) |

| Critical Limitation | Requires high-quality crystal growth | Solvent effects can shift conformers | Cannot solve de novo structure easily |

Decision Matrix: When to Use Which?

Figure 1: Decision workflow for structural characterization of ACPA salts.

Experimental Protocol: Crystallizing ACPA Salts

Aryl-cyclopropylamines are prone to ring opening under acidic conditions or high heat. Therefore, Vapor Diffusion is the preferred method over thermal recrystallization.

Protocol: Vapor Diffusion for Tranylcypromine-like Salts

Objective: Grow X-ray quality crystals of trans-2-phenylcyclopropylamine hydrochloride (or analog).

-

Preparation of Inner Solution (The Drop):

-

Dissolve 10–20 mg of the ACPA salt in a "Good Solvent" where it is moderately soluble.

-

Recommended:Methanol (MeOH) or Ethanol (EtOH) .

-

Concentration: Near saturation (clear solution, filter through 0.45 µm PTFE if needed).

-

-

Preparation of Outer Reservoir:

-

Select a "Bad Solvent" (Anti-solvent) that is miscible with the Good Solvent but precipitates the salt.

-

Recommended:Diethyl Ether (

) or Hexane/Pentane . -

Volume: 2–5 mL (approx. 10x the inner volume).

-

-

Assembly:

-

Place the inner solution in a small vial (1 mL).

-

Place the small vial uncapped inside a larger jar containing the Outer Reservoir.

-

Seal the outer jar tightly.

-

-

Incubation:

-

Store at 4°C (Refrigerator). Crucial: Lower temperature stabilizes the cyclopropane ring and slows diffusion, yielding fewer but higher-quality crystals.

-

Timeline: 2–7 days.

-

-

Harvesting:

-

Examine under a polarizing microscope. Look for sharp edges and extinction upon rotation.

-

Mount crystal on a cryoloop using Paratone oil (prevents hydration/oxidation).

-

Data Interpretation & Reference Standards

When analyzing SC-XRD data for ACPAs, specific geometric parameters confirm the integrity of the cyclopropane ring.

Representative Data: trans-2-Phenylcyclopropylamine HCl[1][2][3][4][5][6][7]

The following data represents the structural benchmarks for a high-quality ACPA salt refinement (Space Group

| Parameter | Experimental Value (SC-XRD) | Theoretical/Ideal | Interpretation |

| Space Group | Monoclinic, | N/A | Common for organic salts; indicates centrosymmetric packing. |

| C-C Bond (Ring) | 1.48 – 1.53 Å | 1.51 Å | Shortened compared to alkane C-C (1.54 Å) due to bent bond character. |

| Bond Angle (Ring) | Confirms ring integrity (no ring opening). | ||

| Torsion Angle | N/A | Defines the trans conformation. Cis would be | |

| R-Factor ( | < 5.0% | 0.0% | Indicates high-quality fit of the model to electron density. |

The "Bent Bond" Visualization

In high-resolution SC-XRD maps (Difference Fourier maps), you may observe electron density peaks that do not lie perfectly on the line connecting the carbon nuclei.

-

Significance: This confirms the "Walsh orbital" model where electron density bulges outward to relieve angle strain. This is a validation marker that the crystal structure is high-quality and the ring is intact.

Workflow Diagram: From Synthesis to Structure

Figure 2: Experimental workflow for determining ACPA crystal structures.

References

-

Structural Basis for LSD1 Inhibition: Schmidt, D. M., & McCafferty, D. G. (2007).[1] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1][2] Biochemistry, 46(14), 4408–4416.[3] Link

-

Crystallographic Data for Cyclopropanes: Allen, F. H. (1980). The geometry of small rings. I. Substituent-induced bond-length asymmetry in cyclopropane. Acta Crystallographica Section B, 36(1), 81-96. Link

-

Tranylcypromine Synthesis & Characterization: Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine.[4][5][6][1][7][8][2][3][9][10][11] Journal of the American Chemical Society, 70(6), 2198–2201. Link

-

Comparison of XRD and NMR: Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.Link

-

LSD1 Inhibitor SAR Studies: Moda, H., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. epigentek.com [epigentek.com]

- 3. Tranylcypromine hydrochloride | LSD1 inhibitor | Hello Bio [hellobio.com]

- 4. trans 2-Phenylcyclopropylamine Hydrochloride | CAS 1986-47-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 反式 -2-苯环丙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Tranylcypromine hydrochloride | C9H12ClN | CID 2723716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tranylcypromine | 1986-47-6 [chemicalbook.com]

- 8. Tranylcypromine hydrochloride | C9H12ClN | CID 2723716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tranylcypromine [drugfuture.com]

- 11. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Bromophenyl)(cyclopropyl)methanamine for Laboratory Professionals

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Bromophenyl)(cyclopropyl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory requirements, providing a framework for responsible chemical waste management.

Understanding the Compound: Hazard Profile and Regulatory Context

(3-Bromophenyl)(cyclopropyl)methanamine is a substituted aromatic amine. While specific toxicity data for this compound is not extensively published, the presence of a brominated aromatic ring and a primary amine functional group necessitates a cautious approach. Aromatic amines as a class can be toxic and may pose environmental hazards[1]. Brominated compounds, when incinerated, can produce hazardous byproducts such as hydrobromic acid (HBr)[2]. Therefore, this compound must be treated as hazardous waste.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[3]. It is the responsibility of the waste generator—the laboratory—to make this determination. Given the chemical structure, (3-Bromophenyl)(cyclopropyl)methanamine should be presumed toxic. All disposal procedures must comply with federal, state, and local regulations, as well as institutional policies[4][5].

The Core Principle: Isolate, Identify, and Involve Professionals

The cardinal rule of chemical disposal is that hazardous materials must never be disposed of via standard laboratory sinks, regular trash, or by evaporation[6]. The proper disposal pathway involves segregation, clear labeling, and transfer to a licensed hazardous waste disposal facility, typically coordinated through your institution's Environmental Health and Safety (EHS) department.

Operational Protocol: Step-by-Step Disposal Procedures

This protocol is designed to guide researchers through the process of safely managing and disposing of (3-Bromophenyl)(cyclopropyl)methanamine waste, from the point of generation to final pickup.

Step 1: Waste Segregation at the Source

Proper segregation is the first and most critical step to prevent dangerous chemical reactions.

-

Action: Collect waste (3-Bromophenyl)(cyclopropyl)methanamine, including pure compound, solutions, and reaction mixtures, in a dedicated, compatible waste container.

-

Causality: Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fire. Aromatic amines should be kept separate from strong oxidizing agents[7][8]. Acids and bases must also be stored separately[7].

Step 2: Selecting the Appropriate Waste Container

The integrity of the waste container is crucial for safe storage and transport.

-

Action:

-

Choose a container made of a material chemically compatible with (3-Bromophenyl)(cyclopropyl)methanamine. Glass bottles with screw caps are generally suitable for liquid waste. For solid waste, use a wide-mouth glass or polyethylene container.

-

Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid[3][9].

-

The container should be appropriately sized for the volume of waste to avoid prolonged storage of nearly empty containers or overfilling[3].

-

-

Causality: Chemical incompatibility can lead to container degradation and leaks. A secure closure prevents the release of vapors and spills.

Step 3: Accurate and Compliant Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.

-

Action: Immediately label the waste container. The label must include:

-

The words "Hazardous Waste "[3].

-

The full chemical name: "(3-Bromophenyl)(cyclopropyl)methanamine" . Avoid using abbreviations or chemical formulas[3].

-

For mixtures, list all constituents and their approximate percentages[7].

-

The date when waste was first added to the container (accumulation start date)[3].

-

The name of the principal investigator and the specific laboratory location (building and room number)[3].

-

-

Causality: Proper labeling ensures that the hazards are clearly communicated, facilitating safe handling, storage, and disposal by EHS personnel and waste contractors. It is a key requirement for regulatory compliance[3][4].

Step 4: Safe Storage of Hazardous Waste

Waste containers must be stored safely within the laboratory pending pickup.

-

Action:

-

Causality: Secondary containment minimizes the impact of spills. Proper storage locations reduce the risk of accidental mixing with incompatible chemicals and limit personnel exposure.

Step 5: Disposal of Contaminated Materials

Labware and personal protective equipment (PPE) contaminated with (3-Bromophenyl)(cyclopropyl)methanamine must also be treated as hazardous waste.

-

Action:

-

Solid Waste: Collect contaminated items such as gloves, bench paper, and pipette tips in a designated, labeled hazardous waste bag or container[9].

-

Sharps: Chemically contaminated needles and blades must be placed in a labeled, puncture-resistant sharps container[10].

-

Glassware: Heavily contaminated glassware should be disposed of as hazardous waste. For lightly contaminated glassware, a triple-rinse procedure can be employed. The first rinseate must be collected as hazardous waste[6][9]. Subsequent rinses may be permissible for drain disposal, but consult your institutional EHS for specific guidance.

-

-

Causality: Items that have come into contact with the chemical are considered contaminated and must be disposed of in a manner that prevents chemical exposure and environmental contamination.

Step 6: Arranging for Waste Pickup

Accumulated hazardous waste must be removed from the laboratory in a timely manner.

-

Action: Once the waste container is full, or approaching the regulatory time limit for accumulation (e.g., six months in academic labs), contact your institution's EHS department to schedule a waste pickup[3][10].

-

Causality: Regular disposal prevents the excessive accumulation of hazardous materials in the laboratory, which minimizes risks. Adherence to accumulation time limits is a regulatory requirement[3].

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (3-Bromophenyl)(cyclopropyl)methanamine and associated materials.

Caption: Disposal workflow for (3-Bromophenyl)(cyclopropyl)methanamine.

Summary of Best Practices

| Action | Rationale | Regulatory Basis |

| Characterize Waste | Identify hazards to ensure proper handling and disposal. | EPA (RCRA)[3] |

| Segregate Incompatibles | Prevent dangerous chemical reactions. | General Laboratory Safety[6][7] |

| Use Correct Containers | Ensure containment integrity and prevent leaks. | OSHA, EPA[3] |

| Label Clearly | Communicate hazards and contents for safe handling. | EPA, OSHA[3] |

| Store Safely | Minimize risk of spills and exposure in the lab. | EPA Subpart K[3] |

| Professional Disposal | Ensure waste is treated and disposed of in an environmentally sound and legal manner. | EPA, State, and Local Regulations[4][8] |

| Never Use Sink/Trash | Prevent pollution of waterways and protect sanitation workers. | Clean Water Act, RCRA[3][6] |

By adhering to these detailed procedures, researchers can ensure that the disposal of (3-Bromophenyl)(cyclopropyl)methanamine is conducted in a manner that is safe, compliant, and environmentally responsible. Building a culture of safety and responsibility in the laboratory begins with the diligent management of every chemical, from acquisition to disposal.

References

-

Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved February 21, 2026, from [Link]

-

Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved February 21, 2026, from [Link]

-

How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 21, 2026, from [Link]

-

Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved February 21, 2026, from [Link]

-

Hazardous Waste Disposal Procedures Handbook. (n.d.). University of Nevada, Reno Campus Safety Division. Retrieved February 21, 2026, from [Link]

-

Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 21, 2026, from [Link]

-

Laboratory Environmental Sample Disposal Information Document. (2009, September). U.S. Environmental Protection Agency (EPA). Retrieved February 21, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Other Disposal Guidance. (2024, August 28). U.S. Environmental Protection Agency (EPA). Retrieved February 21, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]

- 3. danielshealth.com [danielshealth.com]

- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 5. epa.gov [epa.gov]

- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]

- 8. aksci.com [aksci.com]

- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Personal protective equipment for handling (3-Bromophenyl)(cyclopropyl)methanamine

An Essential Guide to the Safe Handling of (3-Bromophenyl)(cyclopropyl)methanamine

Understanding the Hazard Landscape

-

Skin Irritation (H315): May cause skin irritation upon contact.[1]

-

Serious Eye Irritation (H319): Can cause serious damage to the eyes.[1]

-

Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

Given its chemical structure as a brominated aromatic amine, it is prudent to handle this compound with the utmost care, assuming it may have additional toxicological properties that have not been fully characterized. Amines as a class can be corrosive and toxic, and organobromine compounds can present environmental and health risks.[2][3][4]

Core Safety Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is your first line of defense. The following table outlines the minimum required PPE for handling (3-Bromophenyl)(cyclopropyl)methanamine in a laboratory setting.

| Scenario | Required Personal Protective Equipment (PPE) | Rationale |

| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Fully-Buttoned Laboratory Coat | Protects against incidental skin and eye contact with small quantities of the chemical.[5][6] |

| High-Volume Handling or Splash Potential | - Chemical-Resistant Gloves (e.g., Neoprene, PVC)- Chemical Splash Goggles and a Face Shield- Chemical-Resistant Apron or Coveralls over a Laboratory Coat | Provides an enhanced barrier against larger splashes and more extensive skin contact.[5][7] |

| Potential for Aerosol or Dust Generation | - All PPE from "High-Volume Handling"- A NIOSH-approved Respirator with appropriate cartridges for organic vapors and particulates | Essential to prevent inhalation of the compound, which may cause respiratory irritation.[1][2][3] |

Important Note: Always inspect your PPE for any signs of damage before use and ensure proper fit. Contaminated work clothing should not be taken home.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling (3-Bromophenyl)(cyclopropyl)methanamine is critical for maintaining a safe laboratory environment.

Receiving and Storage

-

Upon receipt, inspect the container for any damage or leaks.

-

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][9]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

-

Keep the container tightly closed when not in use.[1]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling (3-Bromophenyl)(cyclopropyl)methanamine.

Disposal Plan

Waste containing (3-Bromophenyl)(cyclopropyl)methanamine and its containers must be treated as hazardous waste.[4][10]

-

Waste Segregation: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated, labeled, and sealed hazardous waste container.

-

Disposal Method: Do not dispose of this chemical down the drain.[10] Brominated organic compounds should be disposed of through a licensed hazardous waste disposal service, which will typically involve incineration at a specialized facility equipped with emission control systems.[4]

Emergency Response Protocols

Immediate and appropriate action during an emergency can significantly mitigate harm.

| Emergency Situation | Immediate Action |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][11][12] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][12] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][11][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][15] |

| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area. |

| Major Spill | Evacuate the laboratory and notify your institution's environmental health and safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.[13] |

Conclusion

The safe handling of (3-Bromophenyl)(cyclopropyl)methanamine requires a proactive and informed approach to safety. By understanding the potential hazards, consistently using the correct PPE, adhering to established handling and disposal protocols, and being prepared for emergencies, you can create a secure research environment. Your safety is paramount, and these guidelines are designed to empower you to work confidently and responsibly.

References

- What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.

- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Vertex AI Search.

- eTools: Ammonia Refriger

- (3-Bromophenyl)(cyclopropyl)methanamine | 536694-26-5 - Sigma-Aldrich. Sigma-Aldrich.

- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Ideal Response.

- Personal Protective Equipment (PPE) - CHEMM. CHEMM.

- (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine - AK Scientific, Inc. AK Scientific, Inc..

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 536694-26-5 | MFCD05192038 | (3-Bromophenyl)(cyclopropyl)methanamine - A2B Chem. A2B Chem.

- Bromine Safety Handbook - Indian Chemical Council (ICC). Indian Chemical Council.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Bromine.

- Safety d

- Bromine water - disposal - #1 Science Forum For Lab Technicians. Science Lab Technicians Forum.

- Safety d

- 1646567-23-8 | (R)-(3-Bromophenyl)(cyclopropyl)methanamine hydrochloride - AiFChem. AiFChem.

- Safety Data Sheet: Bromine - Carl ROTH. Carl ROTH.

- Safety d

- Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky.

- 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid - Synquest Labs. Synquest Labs.

- Chemical Emergencies - Alabama Cooperative Extension System.

- Safety d

Sources

- 1. aksci.com [aksci.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 5. velsafe.com [velsafe.com]

- 6. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. download.basf.com [download.basf.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. download.basf.com [download.basf.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.